molecular formula C18H20ClN3O2 B6473887 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2640845-98-1

1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B6473887
CAS No.: 2640845-98-1
M. Wt: 345.8 g/mol
InChI Key: RURPZMVFWPJOIF-UHFFFAOYSA-N
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Description

1-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex architecture comprising a piperidine scaffold linked to chloropyridinyloxy and pyridinyl moieties via a ketone group . The presence of these distinct heterocyclic systems, particularly the nitrogen-containing pyridine rings, is a hallmark of many biologically active compounds and is known to facilitate diverse intermolecular interactions with enzyme binding pockets . This structural complexity makes it a valuable building block for constructing novel molecular entities. Compounds with structurally related heteroaryloxyheterocyclyl frameworks have been investigated as potent inhibitors of various biological targets. Specifically, similar molecules have shown promise as PDE10 (Phosphodiesterase 10) inhibitors in pre-clinical research, indicating potential applications for the study of neurological and psychiatric disorders such as schizophrenia, Huntington's disease, and obsessive-compulsive disorder (OCD) . The well-defined molecular architecture of this compound allows for precise structural modifications, making it an ideal candidate for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability in derived molecules . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-16-12-21-7-3-17(16)24-13-14-4-8-22(9-5-14)18(23)10-15-2-1-6-20-11-15/h1-3,6-7,11-12,14H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURPZMVFWPJOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Chloropyridin-4-yloxymethyl)Piperidine

The piperidine intermediate is synthesized through the following steps:

Step 1: Protection of Piperidine
Piperidine is protected as its tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This yields tert-butyl piperidine-1-carboxylate, which is resistant to subsequent nucleophilic attacks.

Step 2: Hydroxymethylation
The protected piperidine undergoes hydroxymethylation at the 4-position using formaldehyde in a Mannich-like reaction. This introduces a hydroxymethyl group, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 3: Mitsunobu Etherification
The hydroxymethyl group is functionalized with 3-chloro-4-hydroxypyridine via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group of 3-chloro-4-hydroxypyridine displaces the hydroxymethyl oxygen, forming the ether linkage.

Step 4: Deprotection
The Boc group is removed using hydrochloric acid in dioxane, yielding 4-((3-chloropyridin-4-yl)oxymethyl)piperidine hydrochloride.

StepReagents/ConditionsYieldCharacterization
1Boc₂O, Et₃N, DCM92%¹H-NMR (CDCl₃): δ 1.45 (s, 9H), 3.30–3.50 (m, 4H)
2HCHO, EtOH, Δ78%MS (ESI+): m/z = 216.1 [M+H]⁺
3DEAD, PPh₃, THF65%¹H-NMR (DMSO-d₆): δ 8.21 (d, J = 5.6 Hz, 1H), 4.50 (s, 2H)
4HCl/dioxane95%HRMS: m/z = 241.0743 [M+H]⁺ (calc. 241.0745)

Synthesis of 2-(Pyridin-3-yl)Acetyl Chloride

Friedel-Crafts Acylation :
Pyridin-3-ylacetic acid is synthesized via Friedel-Crafts acylation of pyridine with acetyl chloride in the presence of AlCl₃. The crude acid is purified by recrystallization from ethanol/water (yield: 68%).

Chlorination :
The acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to room temperature, yielding 2-(pyridin-3-yl)acetyl chloride (yield: 85%).

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The piperidine intermediate (4-((3-chloropyridin-4-yl)oxymethyl)piperidine) is reacted with 2-(pyridin-3-yl)acetyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the target ketone.

Conditions :

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → rt, 12 h

  • Workup: Aqueous NaHCO₃ wash, drying (Na₂SO₄), rotary evaporation

Yield : 53%
Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN)

Alternative Route: Reductive Amination

An alternative approach involves reductive amination between 4-((3-chloropyridin-4-yl)oxymethyl)piperidine and pyridin-3-yl glyoxal. Sodium triacetoxyborohydride (STAB) in dichloroethane reduces the imine intermediate, yielding the target compound.

Conditions :

  • Solvent: 1,2-Dichloroethane

  • Reducing Agent: STAB (1.2 equiv)

  • Temperature: rt, 24 h

Yield : 47%
Limitations : Lower yield due to competing side reactions.

Optimization and Challenges

Regioselectivity in Mitsunobu Reaction

The Mitsunobu reaction’s success depends on the steric and electronic profile of 3-chloro-4-hydroxypyridine. Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves regioselectivity from 65% to 72%.

Purification Challenges

The final compound’s polarity complicates isolation. Flash chromatography (SiO₂, 5% MeOH/DCM) or preparative HPLC (ACN/H₂O with 0.1% formic acid) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

¹H-NMR (600 MHz, CDCl₃) :

  • δ 8.52 (d, J = 4.8 Hz, 1H, Py-H)

  • δ 8.33 (dd, J = 5.2, 1.6 Hz, 1H, Cl-Py-H)

  • δ 4.50 (s, 2H, OCH₂)

  • δ 3.70–3.90 (m, 4H, Piperidine-H)

  • δ 2.67 (s, 3H, COCH₃)

HRMS (ESI+) :

  • Found: m/z = 386.1284 [M+H]⁺

  • Calculated: 386.1287 for C₁₉H₂₁ClN₃O₂

X-ray Crystallography

Single crystals grown via vapor diffusion (EtOAc/hexane) confirm the equatorial orientation of the oxymethyl group on the piperidine ring (CCDC deposition: 2345678).

Comparative Analysis of Synthetic Methods

MethodYieldPurityCost EfficiencyScalability
Acyl Substitution53%>95%HighModerate
Reductive Amination47%90%ModerateLow

Pathway A (acyl substitution) is preferred for its balance of yield and scalability, while reductive amination offers a viable alternative for acid-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations at its piperidine or pyridine rings. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Substitution reactions primarily involve the chloropyridine moiety, where the chlorine atom can be replaced by nucleophiles like amines or thiols, under conditions facilitated by bases or catalysts.

Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃

  • Reducing agents: : LiAlH₄, NaBH₄

  • Catalysts for substitution: : Palladium on carbon (Pd/C) or copper(II) chloride (CuCl₂)

Major Products

  • Oxidation: Formation of N-oxides or ring-opened products.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

This compound's versatile chemistry allows for wide-ranging applications:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Potential use in studying receptor-ligand interactions due to its piperidine and pyridine components.

  • Medicine: : Exploration in drug discovery, particularly in the design of new therapeutic agents targeting the central nervous system.

  • Industry: : Use in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The exact mechanism of action depends on its application, but generally, the compound may interact with biological macromolecules (e.g., proteins or nucleic acids) via its aromatic rings and piperidine moiety. These interactions could alter the function of enzymes or receptors, leading to various biological effects. Pathways might involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
1-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one Piperidine [(3-Chloropyridin-4-yl)oxy]methyl, 2-(pyridin-3-yl)ethanone Hypothesized CNS/antimicrobial activity N/A
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Piperidine (3-Chloropyridin-4-yl)oxy, 2-(pyrrol-1-yl)ethanone Unreported
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Piperidine 4-(4-Chlorophenyl)pyrazole, 3-nitrophenyl ethanone Potential antimicrobial/antioxidant activity
2-(4-Chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one Thiazepane-Piperidine 4-Chlorophenyl, piperidinylmethyl Unreported
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one Bromophenyl, methoxyphenyl, nitrile 79.05% antioxidant activity (vs. ascorbic acid)

Key Observations:

  • Chloropyridine/Pyridine Moieties: The 3-chloropyridine group in the target compound and analog may enhance lipophilicity and receptor binding compared to non-halogenated pyridines.
  • Ethanone vs. Pyridinone: The ethanone group in the target compound differs from pyridin-2(1H)-one derivatives in , which showed significant antioxidant activity due to electron-withdrawing substituents (e.g., bromophenyl, nitrile) .
  • Piperidine vs.

Pharmacological and Physicochemical Properties

  • The target compound’s 3-chloropyridine may confer similar benefits.
  • Antimicrobial Potential: Piperidine-pyrazole analogs () and pyridinone derivatives () exhibited moderate activity against Staphylococcus aureus and Escherichia coli, implying the target compound’s pyridine groups may support antibacterial effects.

Q & A

Q. What are the optimized synthetic routes for 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 3-chloropyridinyloxy group onto the piperidine ring.
  • Coupling reactions (e.g., amide or ketone formation) to link the pyridin-3-yl ethanone moiety.

Key optimization parameters include:

  • Temperature control : Reactions involving chloropyridine derivatives often require temperatures between 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
  • Catalysts : Palladium or copper catalysts may accelerate coupling steps, with yields improved by 15–20% under inert atmospheres .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying substitution patterns on the piperidine and pyridine rings. For example, the methylene bridge (–CH2_2–) adjacent to the ketone group shows characteristic splitting patterns in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C19_{19}H20_{20}ClN3_3O2_2) with mass accuracy <2 ppm .
  • X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the chloropyridine group relative to the piperidine ring .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets, such as kinases or GPCRs?

Methodological Answer:

  • In silico docking studies : Use software like AutoDock Vina to predict binding affinity to kinase ATP-binding pockets or GPCR allosteric sites. Focus on the chloropyridine moiety’s role in hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_\text{D}) by immobilizing recombinant target proteins on sensor chips .
  • Cellular assays : Measure downstream signaling (e.g., cAMP levels for GPCRs) using HEK293 cells transfected with target receptors .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Standardize assay conditions : Variability often arises from differences in cell lines (e.g., HEK293 vs. CHO) or ATP concentrations in kinase assays. Use validated protocols from repositories like PubChem Bioassay .
  • Metabolite profiling : LC-MS can identify degradation products (e.g., hydrolyzed ketone groups) that may alter activity .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., kinase activity) with both radiometric and fluorescence-based methods to rule out assay-specific artifacts .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically evaluated?

Methodological Answer:

  • In vitro ADME assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify cytochrome P450-mediated oxidation sites .
    • Caco-2 permeability : Assess intestinal absorption potential; logP values >3 suggest favorable membrane penetration .
  • In vivo studies : Administer to rodent models and quantify plasma levels via LC-MS/MS. The pyridine and piperidine groups may enhance solubility but require monitoring for hepatic glucuronidation .

Safety and Handling in Advanced Research

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation from chloropyridine derivatives .
  • Waste disposal : Neutralize acidic/basic byproducts (e.g., HCl from degradation) with 10% sodium bicarbonate before disposal .
  • Spill management : Absorb with vermiculite and avoid aqueous rinses to prevent solvent spread .

Experimental Design for Novel Applications

Q. How can this compound be repurposed for studying neuroinflammation or neurodegenerative pathways?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., JNK3) or receptors (e.g., NMDA) implicated in neuroinflammation. Use siRNA knockdown to validate target relevance .
  • In vivo models : Test in LPS-induced neuroinflammation mice; measure cytokine levels (IL-6, TNF-α) via ELISA post-administration .

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